1,2-Difluoro-4-methyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzene, characterized by the presence of two fluorine atoms, a methyl group, and a nitro group attached to the benzene ring. This compound is known for its unique chemical properties and is used as an intermediate in various organic synthesis processes .
Mechanism of Action
- It plays a crucial role in translesion synthesis , where normal high-fidelity DNA polymerases cannot proceed due to DNA lesions, and DNA synthesis stalls .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
The synthesis of 1,2-Difluoro-4-methyl-5-nitrobenzene typically involves a two-step process:
Fluorination: The starting material, 2,5-dichlorotoluene, is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.
Nitration: The 2,5-difluorotoluene is then subjected to nitration using a nitrating agent to yield this compound.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1,2-Difluoro-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,2-difluoro-4-methyl-5-aminobenzene, while oxidation of the methyl group produces 1,2-difluoro-5-nitrobenzoic acid .
Scientific Research Applications
1,2-Difluoro-4-methyl-5-nitrobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
1,2-Difluoro-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1,4-Difluoro-2-methyl-5-nitrobenzene: This compound has a similar structure but with different positions of the fluorine atoms, leading to variations in reactivity and applications.
2,5-Difluoro-4-nitrotoluene: Another closely related compound, differing in the position of the nitro group, which affects its chemical behavior and uses.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
1,2-difluoro-4-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEBTFSOEQWELL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373313 |
Source
|
Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127371-50-0 |
Source
|
Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-4-methyl-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.